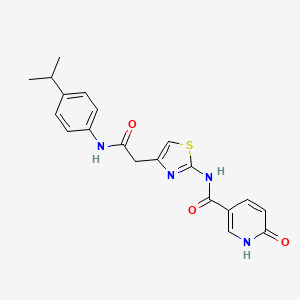

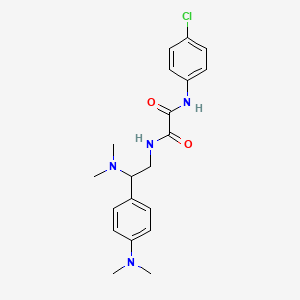

![molecular formula C22H25N3O2 B2489988 5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775357-56-6](/img/structure/B2489988.png)

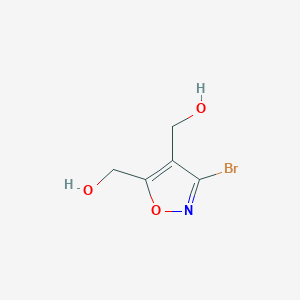

5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of quinazoline derivatives . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are the building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Quinazoline 3-oxides, which are valuable intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives, have attracted considerable attention .Molecular Structure Analysis

Quinazoline is a planar molecule and is isomeric with other diazanaphthalenes of the benzodiazine subgroup . The structure of the compound would be based on the quinazoline core, with additional functional groups attached at specific positions.Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-Diels-Alder reaction and Povarov imino-Diels-Alder reaction . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .Aplicaciones Científicas De Investigación

Quinazoline 3-oxides are a class of biologically relevant azaaromatic oxides. These compounds have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives. In this section, we’ll explore the significance of quinazoline 3-oxides and their potential applications.

Structure and Reactivity: The core structure of quinazoline 3-oxides consists of a quinazoline ring with an oxygen atom at position 3. This scaffold is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3. Quinazoline 3-oxides can be synthesized from pyrimidine precursors through N-oxidation using various oxidizing agents. However, their susceptibility to hydrolysis, ring opening, and decomposition during oxidation can impact yields .

Biological Activities: Quinazoline derivatives, including quinazoline 3-oxides, exhibit diverse biological activities. Some of these activities include:

Applications of Quinazoline 3-Oxides

Now let’s explore specific applications of quinazoline 3-oxides in scientific research:

Benzodiazepine Analogues: Quinazoline 3-oxides serve as valuable intermediates in the synthesis of benzodiazepine analogues. Benzodiazepines are widely used in medicine as anxiolytics, sedatives, and muscle relaxants. Researchers can leverage quinazoline 3-oxides to access structurally related compounds with potential therapeutic effects .

Polycyclic Compounds: Beyond benzodiazepines, quinazoline 3-oxides play a role in the synthesis of other polycyclic compounds of biological importance. These compounds may have applications in various disease areas. Researchers can explore novel derivatives based on quinazoline 3-oxides to enhance drug discovery efforts .

Glycogen Synthase Kinase (GSK-3) Inhibitors: Recent studies have identified quinazoline derivatives as potent glycogen synthase kinase (GSK-3) inhibitors. Specifically, compounds like 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine and 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibit high hypoglycemic activity. These findings highlight the potential of quinazoline derivatives in diabetes research .

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazoline derivatives have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Direcciones Futuras

The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . It is hoped that the information on the synthesis of quinazoline 3-oxides and their chemical transformation will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .

Propiedades

IUPAC Name |

5-methyl-N-(3-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15-7-6-8-17(13-15)23-21(26)16-10-11-18-19(14-16)24(2)20-9-4-3-5-12-25(20)22(18)27/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDQIBIXRMUWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)

![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)